2-(Chloromethyl)dibenzofuran
CAS No.: 77358-96-4
Cat. No.: VC3886509
Molecular Formula: C13H9ClO
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77358-96-4 |
|---|---|
| Molecular Formula | C13H9ClO |
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | 2-(chloromethyl)dibenzofuran |
| Standard InChI | InChI=1S/C13H9ClO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8H2 |
| Standard InChI Key | GIFOQCQVDHKICV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-(chloromethyl)dibenzofuran consists of a fused bicyclic system of two benzene rings bridged by a furan oxygen, with a chloromethyl group at the 2-position. Key molecular properties include:
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Molecular formula: C₁₃H₉ClO
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Average molecular mass: 216.664 g/mol
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Monoisotopic mass: 216.034193 g/mol .
The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophilic substitution, which is exploited in further functionalization .
Synthetic Methodologies
Copper-Catalyzed Cyclization of Diaryliodonium Salts
A highly efficient route involves CuI-catalyzed cyclization of cyclic diaryliodonium triflates in aqueous media. Optimal conditions (Table 1) include:
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Catalyst: CuI (5 mol%)
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Ligand: Bidentate nitrogen ligand L4 (10 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: H₂O
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Temperature: 100°C
Under these conditions, yields reach 96% for unsubstituted dibenzofuran derivatives. Electron-donating groups on the iodonium salt improve yields (e.g., 83–92%), while electron-withdrawing groups reduce efficiency (e.g., 28–50%) .
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 11 | CuI | L4 | K₂CO₃ | Toluene | 83 |
| 24 | CuI | L4 | K₂CO₃ | MeOH | 92 |
| 28 | CuI | L4 | K₂CO₃ | H₂O | 96 |
Alternative Pathways
Palladium-mediated intramolecular coupling of 2-bromophenyl ethers and Suzuki-Miyaura cross-coupling have also been reported, though with lower efficiency compared to copper-based methods .
Physicochemical Properties
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Solubility: Limited solubility in polar solvents (e.g., water), moderate in methanol and toluene .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in aqueous basic conditions due to the chloromethyl group .
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Spectroscopic Data:
Applications in Organic Synthesis
Building Block for Heterocycles
The chloromethyl group serves as a handle for nucleophilic displacement, enabling access to:
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Dibenzofuran-based polymers: Via polymerization with diols or diamines.
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Pharmaceutical intermediates: E.g., antitumor agents incorporating dibenzofuran cores .
Catalytic Studies
In Cu-catalyzed reactions, 2-(chloromethyl)dibenzofuran derivatives act as ligands, modulating catalyst activity in cross-coupling reactions .
Environmental and Toxicological Considerations
While 2-(chloromethyl)dibenzofuran itself lacks comprehensive toxicity data, structurally related polychlorinated dibenzofurans (PCDFs) are persistent organic pollutants with bioaccumulative potential . Proper containment is critical to mitigate ecological risks.
Future Directions
Research priorities include:
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